

Spectroscopic Profile of 2-Bromostyrene: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromostyrene

Cat. No.: B128962

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This guide provides a comprehensive overview of the spectroscopic data for **2-Bromostyrene**, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in drug development and related fields, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2-Bromostyrene**.

Table 1: ^1H NMR Spectroscopic Data for 2-Bromostyrene

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.61	d	~7.6	Ar-H
~7.32	t	~7.6	Ar-H
~7.15	t	~7.6	Ar-H
~7.05	dd	17.5, 10.9	=CH-
~5.75	d	17.5	=CH ₂ (trans)
~5.43	d	10.9	=CH ₂ (cis)

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 2: ¹³C NMR Spectroscopic Data for 2-Bromostyrene

Chemical Shift (δ) ppm	Assignment
~137.9	Ar-C
~135.2	=CH-
~133.2	Ar-C
~129.8	Ar-CH
~127.6	Ar-CH
~127.1	Ar-CH
~122.9	Ar-C-Br
~116.8	=CH ₂

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 3: Infrared (IR) Spectroscopy Peak List for 2-Bromostyrene

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3080	Medium	=C-H stretch (vinyl & aromatic)
~1625	Medium	C=C stretch (vinyl)
~1590, 1470, 1440	Medium-Strong	C=C stretch (aromatic)
~990, 910	Strong	=C-H bend (vinyl out-of-plane)
~750	Strong	C-Br stretch / Ar-H bend (ortho-disubstituted)

Sample preparation: Neat liquid film.

Table 4: Mass Spectrometry Data for 2-Bromostyrene

m/z	Relative Intensity (%)	Assignment
184	~98	[M+2] ⁺ (with ⁸¹ Br)
182	100	[M] ⁺ (with ⁷⁹ Br)
103	~65	[M-Br] ⁺
77	~47	[C ₆ H ₅] ⁺

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are representative experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **2-Bromostyrene** was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- ¹H NMR Spectroscopy:
 - Instrument: Bruker Avance III HD 400 MHz spectrometer (or equivalent).
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
 - Number of Scans: 16.
 - Relaxation Delay: 1.0 s.
 - Acquisition Time: 3.98 s.
 - Spectral Width: 20.5 ppm.

- Processing: The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz. The spectrum was phased and baseline corrected. Chemical shifts were referenced to the TMS signal at 0 ppm.
- ¹³C NMR Spectroscopy:
 - Instrument: Bruker Avance III HD 100 MHz spectrometer (or equivalent).
 - Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30').
 - Number of Scans: 1024.
 - Relaxation Delay: 2.0 s.
 - Acquisition Time: 1.36 s.
 - Spectral Width: 240 ppm.
 - Processing: The FID was Fourier transformed with a line broadening of 1.0 Hz. The spectrum was phased and baseline corrected. Chemical shifts were referenced to the solvent signal of CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation: A drop of neat **2-Bromostyrene** liquid was placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.^[1]
- Data Acquisition:
 - Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent).
 - Technique: Transmission.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16.
 - Spectral Range: 4000-400 cm⁻¹.

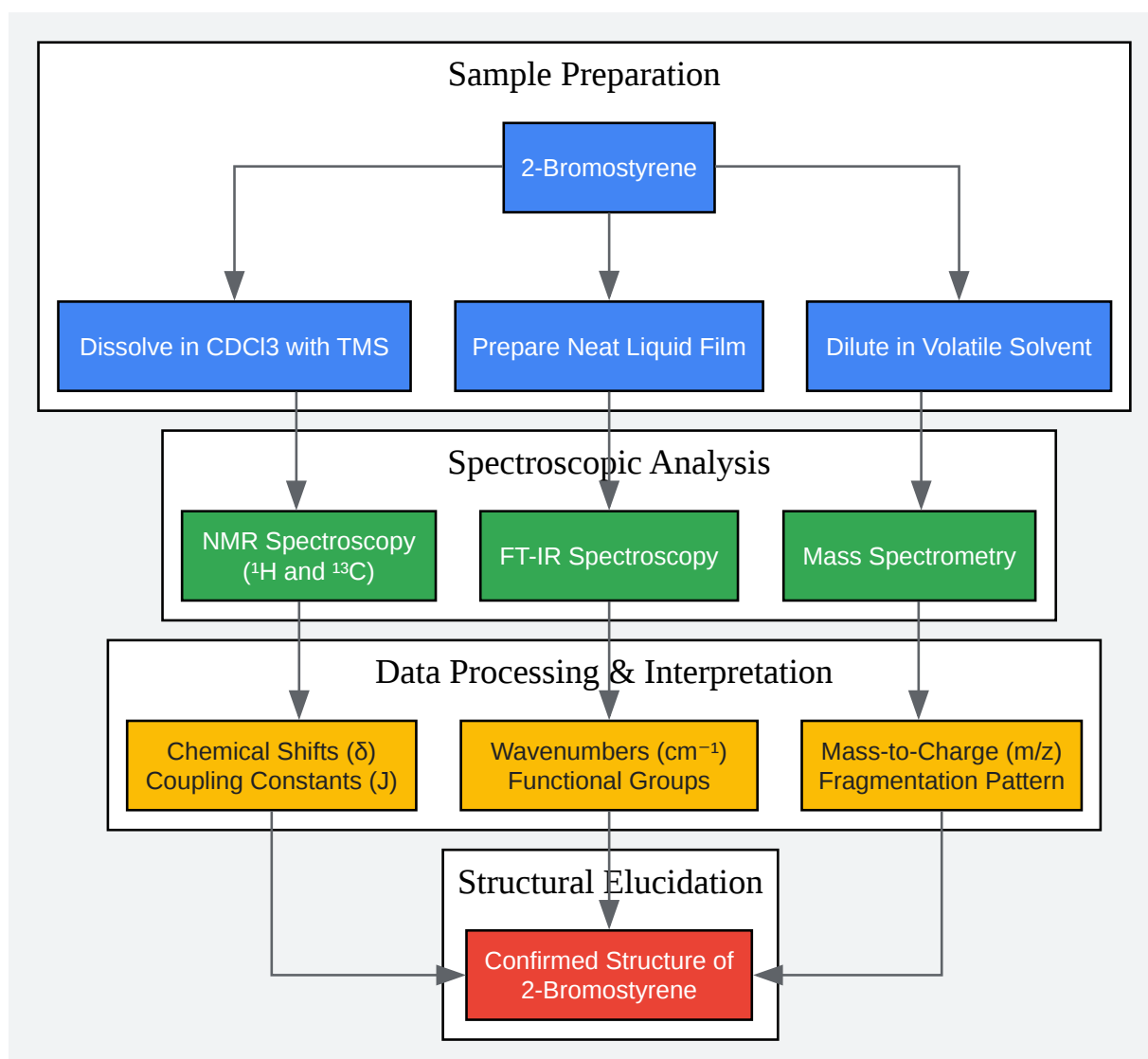
- Background: A background spectrum of the clean salt plates was collected prior to the sample analysis and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of **2-Bromostyrene** in a volatile organic solvent (e.g., methanol or dichloromethane) was introduced into the mass spectrometer. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample was injected into the GC, which separates the components before they enter the mass spectrometer.
- Data Acquisition:
 - Instrument: A GC-MS system such as an Agilent 7890B GC coupled to a 5977A MSD (or equivalent).
 - Ionization Mode: Electron Ionization (EI).
 - Ionization Energy: 70 eV.[\[2\]](#)
 - Mass Analyzer: Quadrupole.
 - Scan Range: m/z 40-400.
 - Source Temperature: 230 °C.[\[2\]](#)

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **2-Bromostyrene**.



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Caption: Workflow for the spectroscopic analysis of **2-Bromostyrene**.

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References

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